

Biotin-PEG2-Maleimide: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: *Biotin-PEG2-Mal*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **Biotin-PEG2-Maleimide (Biotin-PEG2-Mal)**, a heterobifunctional crosslinker widely utilized in bioconjugation. This document details its chemical properties, mechanism of action, and applications, and provides established experimental protocols for its use in labeling proteins and other thiol-containing molecules.

Core Concepts: Introduction to Biotin-PEG2-Maleimide

Biotin-PEG2-Maleimide is a chemical reagent that serves as a molecular bridge, connecting a biotin molecule to a target molecule of interest.^{[1][2]} It is composed of three key components:

- **A Biotin Moiety:** This vitamin (B7) exhibits an extraordinarily high affinity for avidin and streptavidin proteins, forming a strong and stable non-covalent interaction. This property is the foundation of many detection and purification systems in biotechnology.^{[1][3]}
- **A Polyethylene Glycol (PEG) Spacer:** The "PEG2" in its name indicates a short chain of two ethylene glycol units. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting conjugate, which can help to prevent the aggregation of labeled proteins in solution.^{[3][4]} The spacer also reduces steric hindrance, allowing for more efficient binding of the biotin group to avidin or streptavidin.^{[5][6]}

- A Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol, -SH) groups, which are found in the side chains of cysteine residues in proteins.[3][7] The reaction between a maleimide and a sulfhydryl group forms a stable, covalent thioether bond.[7]

This unique combination of features makes **Biotin-PEG2-Mal** an invaluable tool for specifically and efficiently labeling proteins and other sulfhydryl-containing molecules with biotin.

Physicochemical and Reactive Properties

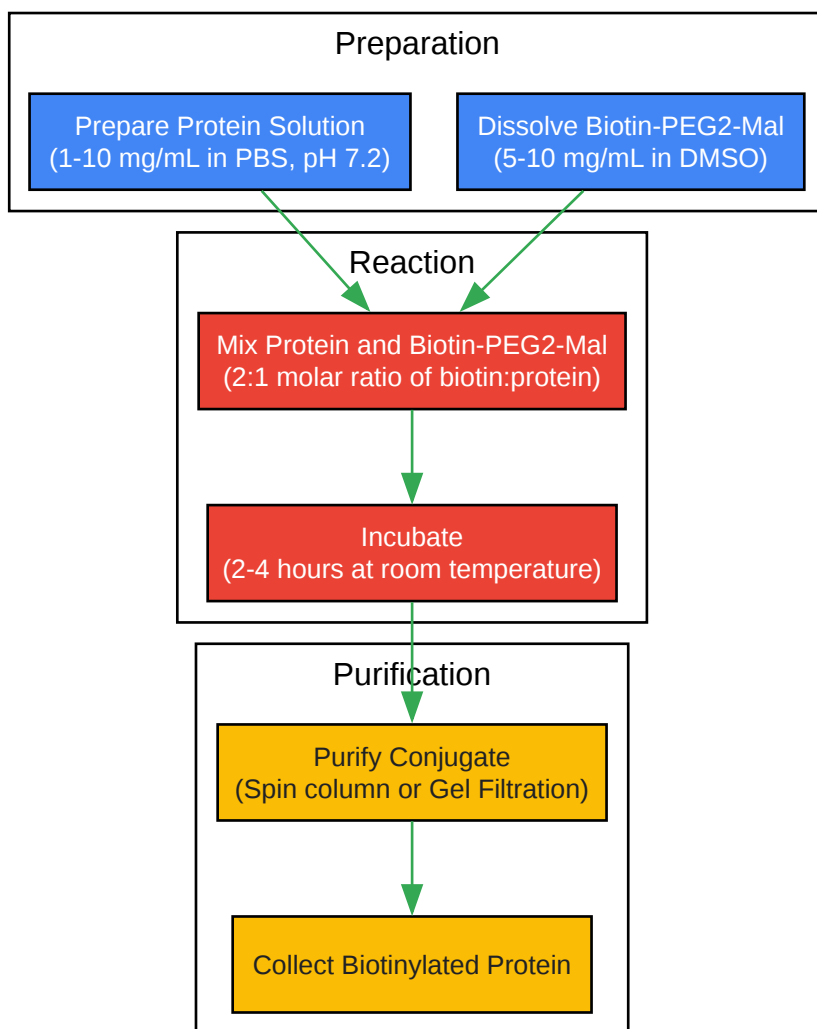
A summary of the key quantitative data for **Biotin-PEG2-Maleimide** is presented in the table below for easy reference and comparison.

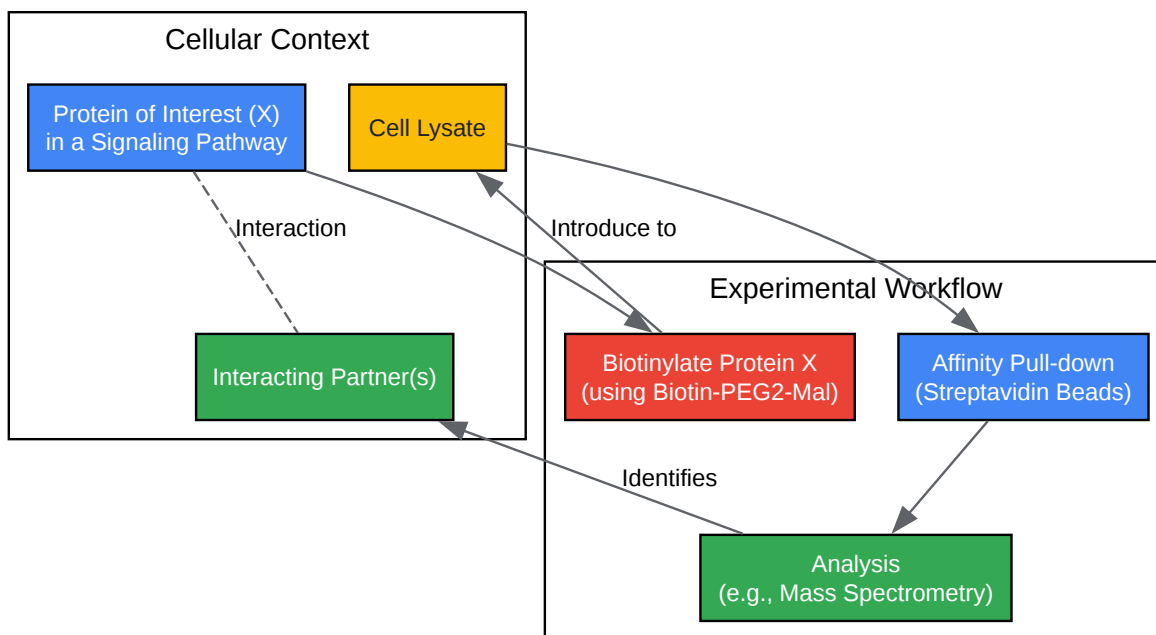
Property	Value	References
Synonyms	N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, Maleimide-PEG2-Biotin	[1]
Molecular Formula	C23H35N5O7S	[1][2]
Molecular Weight	525.62 g/mol	[2][3][8]
CAS Number	305372-39-8	[1][7][8]
Appearance	White solid/powder	[1][8]
Purity	≥90-99% (typically by HPLC)	[1][2]
Spacer Arm Length	~20 Å (29.1 Å)	[3][5]
Solubility	Water, DMSO, DMF, DCM	[3][7]
Melting Point	167-168 °C	[1]
Storage Conditions	≤ -4°C, store under inert gas, moisture-sensitive	[1][2][3]
Reactive Group	Maleimide	[2]
Target Functional Group	Sulfhydryl (-SH)	[1][7]
Optimal Reaction pH	6.5 - 7.5	[3][7]

Mechanism of Action: The Thiol-Maleimide Reaction

The primary application of **Biotin-PEG2-Maleimide** revolves around the specific and efficient reaction between its maleimide group and a free sulfhydryl group. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage.

The reaction is most efficient at a pH range of 6.5-7.5.[3][7] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines and is also more susceptible to hydrolysis, which would render it inactive.[3] Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.





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